1,1'-(1,4-Phenylene)diurea
Overview
Description
1,1’-(1,4-Phenylene)diurea is an organic compound with the molecular formula C₈H₁₀N₄O₂. It is a covalent compound that can exist in two forms: an “expanded” form composed of a network of covalent bonds linked by hydrogen bonding and hydrophobic interactions, and a “reversible” form with an open framework that can react with other molecules to form new structures
Mechanism of Action
Target of Action
It’s worth noting that urea derivatives often interact with various enzymes and receptors in the body .
Mode of Action
Urea derivatives are known to interact with their targets through various mechanisms, often involving the formation of hydrogen bonds with key amino acid residues in the target proteins .
Biochemical Pathways
Urea derivatives can influence a variety of biochemical processes, depending on their specific targets .
Biochemical Analysis
Biochemical Properties
It is known that urea derivatives can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific structure of the urea derivative and the biomolecules it interacts with .
Cellular Effects
Some urea derivatives have been shown to have significant effects on various types of cells and cellular processes . For example, certain urea derivatives can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the effects of chemical compounds can change over time due to factors such as stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
It is known that the effects of chemical compounds can vary with different dosages, and that high doses can sometimes lead to toxic or adverse effects .
Metabolic Pathways
It is likely that it interacts with various enzymes or cofactors and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
It is known that chemical compounds can interact with various transporters or binding proteins, and can have effects on their localization or accumulation .
Subcellular Localization
It is known that chemical compounds can be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Preparation Methods
1,1’-(1,4-Phenylene)diurea can be synthesized through several methods. One common synthetic route involves the reaction of 1,4-diisocyanatobenzene with primary and secondary amines in the presence of triethylamine in tetrahydrofuran (THF) at temperatures ranging from 5°C to 40°C . The reaction typically yields high amounts of the desired product. Industrial production methods may involve similar reaction conditions but on a larger scale, with optimized parameters to ensure high yield and purity.
Chemical Reactions Analysis
1,1’-(1,4-Phenylene)diurea undergoes various chemical reactions, including:
Substitution Reactions: It can react with different amines to form derivatives with varying biological activities.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding amines and urea derivatives.
Oxidation and Reduction: While specific oxidation and reduction reactions are less documented, the compound’s structure suggests potential reactivity under appropriate conditions.
Common reagents used in these reactions include triethylamine, THF, and various amines. The major products formed depend on the specific reagents and conditions used, often resulting in derivatives with distinct properties and applications.
Scientific Research Applications
1,1’-(1,4-Phenylene)diurea has several scientific research applications:
Comparison with Similar Compounds
1,1’-(1,4-Phenylene)diurea can be compared with other urea derivatives, such as:
Cariprazine: An antipsychotic agent.
Telcagepant: A sedative and anticonvulsant.
Carmofur: An anticancer agent.
Celiprolol: An antihypertensive and antianginal agent.
Ritonavir: An anti-HIV agent.
What sets 1,1’-(1,4-Phenylene)diurea apart is its versatility as a molecular building block and its potential for creating frameworks with desired properties. Its ability to form stable hydrogen bonds and its antimicrobial activity further highlight its uniqueness among similar compounds.
Properties
IUPAC Name |
[4-(carbamoylamino)phenyl]urea | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4O2/c9-7(13)11-5-1-2-6(4-3-5)12-8(10)14/h1-4H,(H3,9,11,13)(H3,10,12,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPRNGQDPBFKLCK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)N)NC(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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